[3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-yl](2,4-difluorophenyl)methanone
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Overview
Description
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyridinyl structure, followed by the introduction of the amino group and the methylphenyl group through substitution reactions. The final step involves the addition of the difluorophenyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
- 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-2-(2-methylphenyl)-1-oxidopyridin-4-ylmethanone is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14F2N2O2 |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[3-amino-2-(2-methylphenyl)-1-oxidopyridin-1-ium-4-yl]-(2,4-difluorophenyl)methanone |
InChI |
InChI=1S/C19H14F2N2O2/c1-11-4-2-3-5-13(11)18-17(22)15(8-9-23(18)25)19(24)14-7-6-12(20)10-16(14)21/h2-10H,22H2,1H3 |
InChI Key |
LTGBWAXSDFOJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=[N+](C=CC(=C2N)C(=O)C3=C(C=C(C=C3)F)F)[O-] |
Origin of Product |
United States |
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